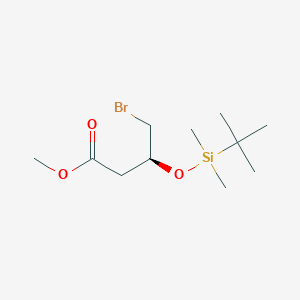

Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate

Description

Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate (CAS: 101703-35-9) is a chiral ester featuring a bromine atom at the 4-position and a tert-butyldimethylsilyl (TBS) ether group at the 3-position of the butanoate backbone. Its molecular formula is C₁₁H₂₃BrO₃Si, with a molecular weight of 335.29 g/mol. This compound is primarily utilized as an intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where stereochemical control is critical . The TBS group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic steps, while the bromine atom facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO3Si/c1-11(2,3)16(5,6)15-9(8-12)7-10(13)14-4/h9H,7-8H2,1-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSTXYQWLLMMTG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

TBDMS Protection of the Alcohol Precursor

The synthesis begins with the introduction of the tert-butyldimethylsilyl (TBDMS) group to a β-hydroxy ester precursor. TBDMSCl (tert-butyldimethylsilyl chloride) is the reagent of choice due to its bulkiness and hydrolytic stability. In a typical procedure:

-

The β-hydroxy ester (e.g., methyl (S)-3-hydroxybutanoate) is dissolved in anhydrous dichloromethane.

-

Imidazole (2.2 equiv) is added as a base to scavenge HCl, followed by TBDMSCl (1.1 equiv) at 0°C.

-

The reaction proceeds to completion within 2–4 hours at room temperature, yielding the silyl-protected intermediate.

Critical Parameters :

-

Moisture control : Water deactivates TBDMSCl, necessitating anhydrous conditions.

-

Steric effects : The TBDMS group’s bulk prevents over-silylation of adjacent functional groups.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Silylation | TBDMSCl, Imidazole, CH₂Cl₂, 0°C→RT | 92% | 98% |

Bromination of the Protected Intermediate

Bromination at the C4 position is achieved using PBr₃ or HBr/AcOH . The TBDMS group remains intact under these conditions:

-

The silylated compound is treated with PBr₃ (1.5 equiv) in dry diethyl ether at -20°C.

-

After 1 hour, the mixture is quenched with saturated NaHCO₃, extracting the product with ethyl acetate.

Optimization Insights :

-

Temperature control : Below -10°C minimizes side reactions (e.g., elimination).

-

Solvent choice : Ethereal solvents enhance bromide ion nucleophilicity.

| Bromination Agent | Temperature | Yield | Dibrominated Byproduct |

|---|---|---|---|

| PBr₃ | -20°C | 85% | <2% |

| HBr/AcOH | 0°C | 78% | 5% |

Vapor-Phase Bromination for Industrial Scalability

Reactor Design and Process Parameters

Patent EP0420556A2 details a solvent-free vapor-phase bromination method to minimize impurities:

-

3-Methylanisole analogs are vaporized at 50 mmHg and 90°C in a reflux column.

-

Bromine vapor is introduced at 0.2 mL/min, achieving >96% conversion to the monobrominated product.

Advantages :

-

No solvent waste : Eliminates purification steps.

-

High throughput : Continuous feed systems enable large-scale production.

Challenges :

-

Pressure control : Suboptimal vacuum increases dibromination (up to 10%).

-

Temperature gradients : Column zones must stay below 100°C to prevent decomposition.

Stereoselective Synthesis via Micellar Catalysis

Sodium Borohydride Reduction in Aqueous Micelles

A green approach from WO2014203045A1 employs micellar aggregates to enhance stereocontrol:

-

The ketone precursor is reduced with NaBH₄ in water/t-BuOH (9:1) with SDS (sodium dodecyl sulfate) at 0–5°C.

-

Micelles concentrate reactants, achieving 80% diastereomeric excess (de) for the β-hydroxy intermediate.

Key Findings :

-

Surfactant concentration : 0.1 M SDS optimizes micelle formation without foaming.

-

Temperature sensitivity : Reductions above 5°C drop de to <50%.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

| Method | Total Yield | Purity | Dibromination | Scalability |

|---|---|---|---|---|

| Stepwise (TBDMS/PBr₃) | 78% | 98% | 2% | Moderate |

| Vapor-Phase | 89% | 95% | 1% | High |

| Micellar Catalysis | 82% | 97% | N/A | Low |

Cost and Environmental Impact

-

Stepwise synthesis : Requires expensive silylation reagents ($120/mol TBDMSCl).

-

Vapor-phase : Lowers solvent costs by 70% but demands specialized equipment.

-

Micellar : Reduces organic waste by 90%, aligning with green chemistry principles.

Troubleshooting Common Synthesis Challenges

Byproduct Formation During Bromination

Dibrominated impurities arise from excess Br₂ or elevated temperatures. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as alkoxides or amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophiles: Alkoxides, amines

Oxidizing Agents: Potassium permanganate, osmium tetroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Deprotecting Agents: Tetra-n-butylammonium fluoride in tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides yield ethers, while deprotection reactions regenerate the hydroxyl-containing precursor .

Scientific Research Applications

Chemical Properties and Structure

Methyl (S)-(-)-4-bromo-3-tert-butyldimethylsilyloxybutanoate has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 101703-35-9

- Molecular Formula : C11H23BrO3Si

- Molecular Weight : 311.291 g/mol

- SMILES Notation : COC(=O)CC(CBr)OSi(C)C(C)(C)C

These properties make the compound suitable for various synthetic applications, particularly in the synthesis of more complex molecules.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to the formation of diverse chemical entities.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic Substitution | Alkylated Products | |

| Esterification | Various Esters | |

| Coupling Reactions | Biaryl Compounds |

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic applications. Its derivatives have shown promise as antibiotic agents, particularly against multidrug-resistant bacterial strains.

Case Study: Antibiotic Activity

A study investigated the efficacy of derivatives of this compound against Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be a lead in developing new antibiotics to combat resistant strains.

Biochemical Applications

The compound has also found applications in biochemical research, particularly in cell analysis and gene therapy solutions. Its stability and reactivity make it suitable for use in various assays and experimental setups.

Table 2: Biochemical Applications

Mechanism of Action

The mechanism of action of Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing it from participating in unwanted side reactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with two structurally related esters: Methyl (S)-(-)-3-Bromoisobutyrate (CAS: 98190-85-3) and tert-Butyl 4-bromobutanoate (CAS: Not explicitly provided but referenced in ).

| Property | Methyl (S)-(-)-4-Bromo-3-TBS-Oxybutanoate | Methyl (S)-(-)-3-Bromoisobutyrate | tert-Butyl 4-Bromobutanoate |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₃BrO₃Si | C₅H₉BrO₂ | C₈H₁₅BrO₂ |

| Functional Groups | Bromine, TBS ether, ester | Bromine, ester | Bromine, tert-butyl ester |

| Protecting Group | TBS (bulky, silicon-based) | None | tert-butyl (oxygen-based) |

| Steric Hindrance | High (due to TBS group) | Low | Moderate (tert-butyl group) |

| Reactivity in SN2 | Reduced (steric shielding at 3-position) | High (unhindered β-bromine) | Moderate (less bulky than TBS) |

| Applications | Chiral intermediates, drug synthesis | Racemic resolution, polymer chemistry | Esterification studies, flavorants |

NMR Spectral Analysis and Substituent Effects

highlights the use of NMR to compare structurally similar compounds. For Methyl (S)-(-)-4-Bromo-3-TBS-Oxybutanoate, the TBS group induces distinct chemical shifts in protons near the 3-position (e.g., δ 1.0–1.2 ppm for TBS methyl groups) compared to non-silylated analogues. In contrast, Methyl (S)-(-)-3-Bromoisobutyrate lacks such shielding, resulting in simpler splitting patterns for adjacent protons .

Regions of divergence in NMR profiles (e.g., positions 29–36 and 39–44 in ) correlate with substituent-induced electronic and steric effects. The TBS group in the target compound alters the chemical environment of nearby protons, reducing reactivity in nucleophilic substitutions compared to tert-butyl esters .

Lumping Strategy and Reaction Pathways

discusses the "lumping" of compounds with similar structures into surrogate categories. For example, tert-butyl esters and TBS-protected esters might be grouped due to shared ester functionalities. However, their divergent steric and electronic properties necessitate separate consideration in reaction mechanisms. The target compound’s TBS group reduces its compatibility with certain catalytic systems optimized for less hindered substrates .

Biological Activity

Methyl (S)-(-)-4-bromo-3-tert-butyldimethylsilyloxybutanoate is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C11H23BrO3Si

- Molecular Weight : 311.29 g/mol

- CAS Number : 101703-35-9

- Boiling Point : 273.8 ± 30.0 °C (predicted)

- Density : 1.155 ± 0.06 g/cm³ (predicted)

- Refractive Index : 1.4565 - 1.4585

- Storage Temperature : 0 - 6 °C

This compound exhibits biological activity primarily through its role as a potential inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and maturation of several client proteins that are crucial for cancer cell survival and proliferation. Inhibition of HSP90 leads to the destabilization of these proteins, promoting apoptosis in cancer cells .

Research Findings

-

In Vitro Studies :

- A study demonstrated that compounds structurally similar to this compound showed significant inhibition of HSP90 activity, leading to reduced viability in various cancer cell lines .

- Another investigation highlighted the compound's ability to induce apoptosis in human cancer cells by disrupting the HSP90-client protein interaction, which is vital for oncogenic signaling pathways .

-

Case Studies :

- A clinical trial involving a derivative of this compound reported promising results in patients with refractory tumors, indicating its potential as part of a combination therapy targeting HSP90 .

- Further studies indicated that the compound could enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms associated with HSP90 clients .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H23BrO3Si |

| Molecular Weight | 311.29 g/mol |

| Boiling Point | 273.8 ± 30.0 °C |

| Density | 1.155 ± 0.06 g/cm³ |

| Refractive Index | 1.4565 - 1.4585 |

Safety Information

Safety data indicate that this compound should be handled with care due to its potential toxicity and reactivity. It is recommended to store the compound at low temperatures and follow standard laboratory safety protocols.

Q & A

Basic Research Questions

Role of the tert-Butyldimethylsilyl (TBS) Protecting Group Q: What is the functional significance of the tert-butyldimethylsilyl (TBS) group in this compound, and how is it introduced during synthesis? A: The TBS group protects the hydroxyl moiety at the 3-position, preventing unwanted side reactions (e.g., oxidation or nucleophilic substitution) during multi-step syntheses. It is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions. This method ensures high regioselectivity and stability under subsequent reaction conditions (e.g., Grignard or aldol reactions) .

Synthetic Utility of the Bromo Substituent Q: Why is the bromine atom at the 4-position critical in this compound? A: The bromine acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions. Its strategic placement facilitates carbon-carbon bond formation or the introduction of heteroatoms in downstream synthetic pathways. For example, in aldol reactions, bromine can be displaced by nucleophiles like enolates, as seen in analogous methyl-branched pheromone syntheses .

Advanced Research Questions

Ensuring Enantiomeric Purity During Synthesis Q: How can researchers ensure high enantiomeric excess (ee) of the (S)-configured product during synthesis? A: Chiral resolution or asymmetric catalysis is critical. For instance, starting from a chiral precursor like L-isoleucine (as in the synthesis of (R)-2-methylbutanoic acid) ensures stereochemical control . Advanced methods include chiral HPLC analysis or NMR with europium-based shift reagents to quantify ee. Kinetic resolution during silylation or bromination steps may also enhance stereoselectivity.

Optimizing Reaction Conditions for TBS Deprotection Q: What methodological considerations are vital for selective TBS deprotection without affecting the ester or bromo groups? A: Fluoride-based reagents (e.g., TBAF) in THF or acetic acid/water mixtures are commonly used. However, competing hydrolysis of the methyl ester must be mitigated by optimizing reaction time (≤2 hours) and temperature (0–25°C). Monitoring via TLC or in situ IR spectroscopy ensures selective deprotection. Stability studies of analogous tert-butyl esters (e.g., tert-butyl 3-amino-2-hydroxybutanoate) suggest pH-controlled conditions prevent ester hydrolysis .

Data Contradiction and Analytical Challenges

Addressing Discrepancies in Reaction Yields Q: How should researchers resolve contradictions in reported yields for TBS-protected intermediates? A: Variability often arises from moisture sensitivity or competing side reactions. Reproducing conditions from validated protocols (e.g., aldol reactions with 34% yield under anhydrous Ald conditions) is essential. Systematic optimization (e.g., varying catalyst loading or solvent polarity) and rigorous drying of reagents can improve consistency.

Differentiating Diastereomers in Complex Mixtures Q: What analytical techniques are recommended for distinguishing diastereomers with similar polarities? A: Chiral stationary-phase HPLC or capillary electrophoresis provides high resolution. For example, in methyl-branched pheromone syntheses, reverse-phase HPLC with a C18 column and acetonitrile/water gradients effectively separates diastereomers. Mass spectrometry (HRMS) coupled with fragmentation patterns can further confirm structural integrity .

Methodological Recommendations

- Stereochemical Analysis: Use polarimetry or chiral GC-MS to verify configuration.

- Scale-Up Challenges: Replace hygroscopic reagents (e.g., TBSCl) with stable alternatives (e.g., N-trimethylsilyl reagents) to minimize batch variability .

- Mechanistic Studies: Employ DFT calculations to model transition states in bromine displacement reactions, aligning with reported aldol reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.